molecular formula C9H12O6 B12743342 (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid CAS No. 109282-32-8

(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid

Cat. No.: B12743342
CAS No.: 109282-32-8
M. Wt: 216.19 g/mol
InChI Key: AXYXTSFNIIJZED-VEIUFWFVSA-N
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Description

(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid typically involves multiple steps. One common method includes the Diels-Alder reaction, followed by functional group modifications. The reaction conditions often require specific temperatures and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a dicarboxylic acid derivative, while reduction could produce a diol.

Scientific Research Applications

Chemistry

In chemistry, (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.

Biology

Biologically, this compound can be used in the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a candidate for drug development and biochemical research.

Medicine

In medicine, the compound’s derivatives could be explored for therapeutic applications. Its potential to interact with biological targets makes it a subject of interest for developing new medications.

Industry

Industrially, this compound can be used in the production of polymers and advanced materials. Its unique properties may enhance the performance of these materials in various applications.

Mechanism of Action

The mechanism of action of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The compound’s bicyclic structure may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-2-carboxylic acid: This compound is similar but lacks one carboxylic acid group.

    (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(2.2.1)heptane-3-carboxylic acid: Another similar compound with a different carboxylic acid position.

Uniqueness

The uniqueness of (2-exo,3-exo,5-endo)-5-(Hydroxymethyl)-7-oxabicyclo(221)heptane-2,3-dicarboxylic acid lies in its specific stereochemistry and functional groups

Properties

CAS No.

109282-32-8

Molecular Formula

C9H12O6

Molecular Weight

216.19 g/mol

IUPAC Name

(1R,2R,3S,4S,5R)-5-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid

InChI

InChI=1S/C9H12O6/c10-2-3-1-4-5(8(11)12)6(9(13)14)7(3)15-4/h3-7,10H,1-2H2,(H,11,12)(H,13,14)/t3-,4-,5+,6+,7+/m1/s1

InChI Key

AXYXTSFNIIJZED-VEIUFWFVSA-N

Isomeric SMILES

C1[C@@H]([C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O)CO

Canonical SMILES

C1C(C2C(C(C1O2)C(=O)O)C(=O)O)CO

Origin of Product

United States

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